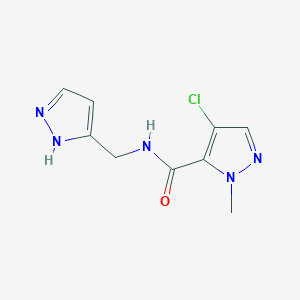
4-chloro-1-methyl-N-(1H-pyrazol-3-ylmethyl)-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-1-methyl-N-(1H-pyrazol-3-ylmethyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a chloro group, a methyl group, and a pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-methyl-N-(1H-pyrazol-3-ylmethyl)-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Methylation: The methyl group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions, such as using carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, thiourea, or primary amines under basic conditions.
Major Products
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include dechlorinated derivatives or other reduced forms.
Substitution: Products include various substituted pyrazole derivatives.
科学研究应用
4-chloro-1-methyl-N-(1H-pyrazol-3-ylmethyl)-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
属性
分子式 |
C9H10ClN5O |
|---|---|
分子量 |
239.66 g/mol |
IUPAC 名称 |
4-chloro-2-methyl-N-(1H-pyrazol-5-ylmethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C9H10ClN5O/c1-15-8(7(10)5-13-15)9(16)11-4-6-2-3-12-14-6/h2-3,5H,4H2,1H3,(H,11,16)(H,12,14) |
InChI 键 |
DDKLDNLDIGUWJJ-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C(C=N1)Cl)C(=O)NCC2=CC=NN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methoxy}ethanamine](/img/structure/B10907086.png)
![1-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B10907091.png)
![Methyl 3-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10907092.png)
![N-(2,6-dimethylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10907096.png)

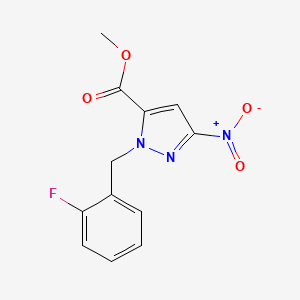
![1-[(2,3-dichlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10907108.png)
![1-[2-(1H-Benzimidazol-1-YL)phenyl]methanamine](/img/structure/B10907125.png)
![3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B10907131.png)
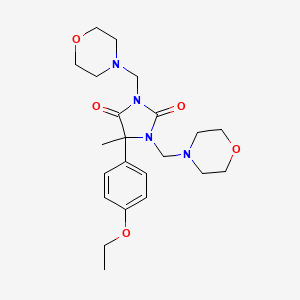
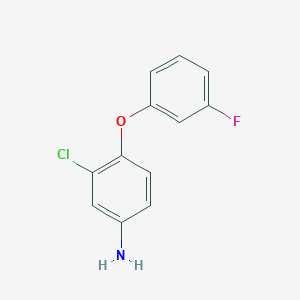
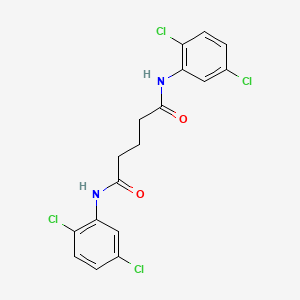

![2-iodo-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B10907165.png)